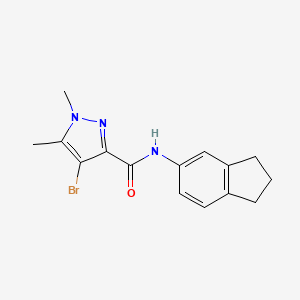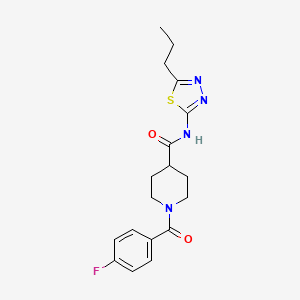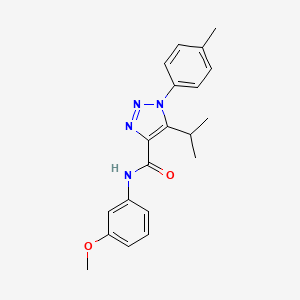
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as JNJ-47965567, is a novel small molecule inhibitor that has recently gained attention in scientific research. It belongs to the class of pyrazole carboxamide compounds and has shown potential in various biological applications.
Wirkmechanismus
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide acts as a competitive inhibitor of MDM2, binding to the protein and preventing it from interacting with p53. This leads to an increase in the levels of p53, which in turn activates downstream pathways involved in cell cycle regulation and apoptosis. This compound has also been shown to induce autophagy in cancer cells, further enhancing its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on MDM2, with minimal off-target effects. It has also been found to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. In preclinical studies, this compound has been shown to induce tumor regression and increase survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its specificity for MDM2, which reduces the risk of off-target effects and toxicity. However, like any other small molecule inhibitor, this compound may have limitations in terms of its efficacy and selectivity in different cancer types. Further studies are needed to determine the optimal dosage, administration route, and treatment duration for this compound.
Zukünftige Richtungen
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, and there is a growing interest in its potential use in cancer therapy. Future research could focus on optimizing the synthesis and formulation of this compound, as well as exploring its efficacy in combination with other anti-cancer agents. Additionally, the development of biomarkers for patient selection and monitoring could help to identify those who are most likely to benefit from this compound treatment.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. The inhibition of MDM2 by this compound leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. This compound has also shown promising results in the treatment of acute myeloid leukemia and solid tumors.
Eigenschaften
IUPAC Name |
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-9-13(16)14(18-19(9)2)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-8H,3-5H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJNXTZQDOFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4875381.png)
![2-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl benzenesulfonate](/img/structure/B4875396.png)
![dimethyl 5-{[(3-methyl-1-piperidinyl)acetyl]amino}isophthalate](/img/structure/B4875405.png)
![2-{2-[(3,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4875409.png)
![ethyl 2-{[(5-acetyl-3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4875420.png)
![N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4875437.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide](/img/structure/B4875449.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4875456.png)
![1-[4-(isopropylthio)butoxy]-4-methoxybenzene](/img/structure/B4875463.png)
![2-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4875470.png)
![methyl N-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B4875472.png)
![ethyl 1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}-4-piperidinecarboxylate](/img/structure/B4875479.png)
